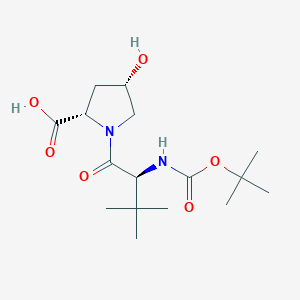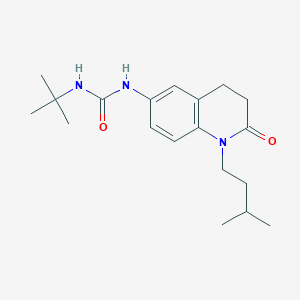
1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Wissenschaftliche Forschungsanwendungen
Transient Receptor Potential Vanilloid-1 (TRPV1) Receptor Antagonism
A related compound, 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317), was identified as a novel, stereoselective, competitive antagonist that potently blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations. This research highlights the potential of urea derivatives in modulating TRPV1 receptors, which are critical for pain and temperature sensation (Bianchi et al., 2007).
Urease and Dehydrogenase Activity Inhibition in Soil
Research on quinoid and phenolic compounds, including 4,6-di-tert.butyl-o-benzoquinone, demonstrated their ability to inhibit mineralization of urea N by reducing urease activity and/or nitrification in soils. This suggests the potential agricultural applications of similar compounds in managing nitrogen release in soil (Mishra et al., 1980).
FLT3 Inhibition in Drug-Resistant Cancer
1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives were found to overcome drug resistance mutations in FLT3, suggesting their potential in developing cancer treatments, especially for drug-resistant forms of cancer such as acute myeloid leukemia (Zhang et al., 2020).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug, was developed as an affordable antimalarial. This highlights the application of tert-butyl and urea derivatives in creating effective treatments against Plasmodium falciparum, providing a new direction for antimalarial drug development (O’Neill et al., 2009).
Tetrahydroisoquinoline Alkaloids Synthesis
The synthesis of tetrahydroisoquinolines through diastereoselective alkylation highlights the versatility of tetrahydroisoquinoline and urea derivatives in synthesizing complex alkaloids, which have various pharmacological applications (Huber & Seebach, 1987).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-13(2)10-11-22-16-8-7-15(12-14(16)6-9-17(22)23)20-18(24)21-19(3,4)5/h7-8,12-13H,6,9-11H2,1-5H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFCDHRCDRYLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


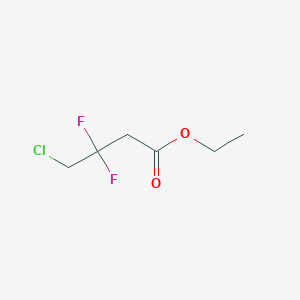
![7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol](/img/structure/B2533784.png)
![4-[(2,6-Dimethylmorpholino)methyl]-2,6-dimethylphenol hydrochloride](/img/structure/B2533786.png)
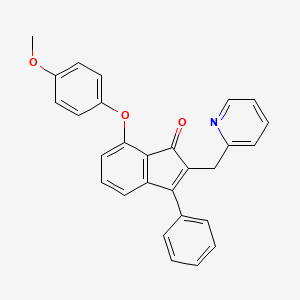
![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)
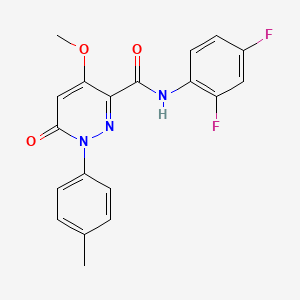
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533793.png)
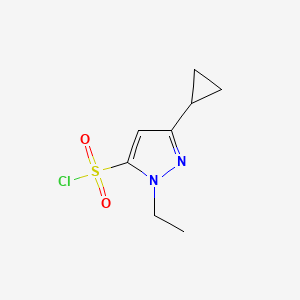
![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
